Cas no 1804375-40-3 (2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-5-methanol)

2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-5-methanol structure
1804375-40-3 structure
商品名:2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-5-methanol
CAS番号:1804375-40-3
MF:C7H6F2INO2
メガワット:301.029321193695
CID:4886719

2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-5-methanol 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-5-methanol
    • インチ: 1S/C7H6F2INO2/c8-6(9)5-4(10)1-3(2-12)7(13)11-5/h1,6,12H,2H2,(H,11,13)
    • InChIKey: RZKGFXLFPNFUBC-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C(CO)C(NC=1C(F)F)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 299
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 49.3

2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-5-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029030545-250mg
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-5-methanol
1804375-40-3 95%
250mg
$1,038.80 2022-04-02
Alichem
A029030545-500mg
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-5-methanol
1804375-40-3 95%
500mg
$1,786.10 2022-04-02
Alichem
A029030545-1g
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-5-methanol
1804375-40-3 95%
1g
$2,779.20 2022-04-02

2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-5-methanol 関連文献

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2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-5-methanolに関する追加情報

Recent Advances in the Study of 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-5-methanol (CAS: 1804375-40-3)

The compound 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-5-methanol (CAS: 1804375-40-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the synthetic versatility of 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-5-methanol, which serves as a key intermediate in the preparation of various biologically active molecules. The presence of difluoromethyl and iodo substituents on the pyridine ring enhances its reactivity, making it a valuable building block for the synthesis of complex heterocyclic compounds. Researchers have employed advanced techniques such as palladium-catalyzed cross-coupling reactions to further functionalize this compound, enabling the creation of novel derivatives with enhanced pharmacological properties.

In terms of biological activity, preliminary in vitro studies have demonstrated that 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-5-methanol exhibits promising inhibitory effects against several enzyme targets, including kinases and proteases. These findings suggest its potential utility in the development of targeted therapies for diseases such as cancer and inflammatory disorders. Furthermore, the compound's ability to modulate specific signaling pathways has been investigated, with results indicating its role in the regulation of cellular proliferation and apoptosis.

One of the most notable advancements in the study of this compound is its application in the design of small-molecule inhibitors. Recent research has explored its incorporation into inhibitor scaffolds, leading to the identification of compounds with high selectivity and potency. For instance, a study published in the Journal of Medicinal Chemistry reported the successful use of 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-5-methanol as a precursor in the synthesis of a novel kinase inhibitor, which exhibited nanomolar activity against a specific oncogenic target.

Despite these promising developments, challenges remain in the optimization of this compound for clinical use. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through further structural modifications and pharmacokinetic studies. Ongoing research is focused on improving the drug-like properties of derivatives derived from 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-5-methanol, with the aim of advancing them into preclinical and clinical trials.

In conclusion, 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-5-methanol represents a valuable chemical entity with significant potential in medicinal chemistry. Its unique structural features and demonstrated biological activity make it a promising candidate for the development of new therapeutic agents. Future research should continue to explore its applications, optimize its properties, and investigate its mechanisms of action in greater detail.

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